Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester
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Overview
Description
Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester is an organic compound that belongs to the class of dicarboxylic acid esters. This compound is characterized by the presence of two ester functional groups attached to a dodecanedioic acid backbone. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester typically involves the esterification of dodecanedioic acid with 2,2-dimethyl-1-oxopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of azeotropic distillation to remove water and the application of vacuum to lower the boiling points of the reactants and products are common techniques to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to dodecanedioic acid and 2,2-dimethyl-1-oxopropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: The compound can undergo oxidation reactions to form dicarboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as catalysts at elevated temperatures.
Transesterification: Sodium methoxide or potassium hydroxide are commonly used as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: Dodecanedioic acid and 2,2-dimethyl-1-oxopropanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Dicarboxylic acids and other oxidized derivatives.
Scientific Research Applications
Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Investigated for its potential use in the formulation of biodegradable medical implants and drug delivery devices.
Industry: Used in the production of high-performance polymers, coatings, and adhesives
Mechanism of Action
The mechanism by which dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester exerts its effects is primarily through its ability to form stable ester linkages. These linkages can undergo hydrolysis or transesterification, allowing the compound to be used as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include the esterification and hydrolysis pathways, which are catalyzed by enzymes or chemical catalysts .
Comparison with Similar Compounds
Similar Compounds
Dimethyl dodecanedioate: Another ester of dodecanedioic acid, but with methanol instead of 2,2-dimethyl-1-oxopropanol.
Diethyl dodecanedioate: Similar to dimethyl dodecanedioate but with ethanol as the alcohol component.
Dodecanedioic acid: The parent dicarboxylic acid without esterification
Uniqueness
Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester is unique due to the presence of bulky 2,2-dimethyl-1-oxopropoxy groups, which can impart different physical and chemical properties compared to simpler esters like dimethyl or diethyl dodecanedioate. These properties can include altered solubility, melting points, and reactivity, making it suitable for specific industrial applications .
Properties
CAS No. |
537698-65-0 |
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Molecular Formula |
C24H42O8 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
bis(2,2-dimethylpropanoyloxymethyl) dodecanedioate |
InChI |
InChI=1S/C24H42O8/c1-23(2,3)21(27)31-17-29-19(25)15-13-11-9-7-8-10-12-14-16-20(26)30-18-32-22(28)24(4,5)6/h7-18H2,1-6H3 |
InChI Key |
VIZVLPZQRVYRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)CCCCCCCCCCC(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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